BE“GHE Foundational & Exploratory

Check Availability & Pricing

ST-836 Hydrochloride: A Preclinical Overview for
Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ST-836 hydrochloride

Cat. No.: B1139235

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-836 hydrochloride is a novel small molecule compound under preclinical investigation for
its potential therapeutic application in nervous system disorders, with a primary focus on
Parkinson's disease.[1] Developed by Motac Neuroscience Ltd., ST-836 hydrochloride is
characterized as a potent dopamine receptor agonist with selectivity for the D3 subtype over
the D2 subtype.[1][2] This document provides a technical summary of the available preclinical
findings for ST-836 hydrochloride, intended to inform researchers and professionals in the
field of drug development.

Core Compound Information
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Parameter Value Source
Compound Name ST-836 hydrochloride ChemicalBook
Synonyms ST-836 Hcl AdooQ®

] ] Dopamine D2 and D3
Mechanism of Action ) Patsnap Synapse
Receptor Agonist

Therapeutic Area Nervous System Diseases Patsnap Synapse
Indication Parkinson's Disease Patsnap Synapse
Development Phase Preclinical Patsnap Synapse
Originator Motac Neuroscience Ltd. Patsnap Synapse

Quantitative Data: Receptor Binding Affinity

The primary quantitative data available for ST-836 hydrochloride pertains to its binding affinity
for dopamine D2 and D3 receptors. The compound demonstrates a higher potency for the D3

receptor.
Receptor Subtype Ki (nM)
Dopamine D3 4.5
Dopamine D2 132

Data sourced from ChemicalBook.[2]

Experimental Protocols

Detailed experimental protocols for the determination of the binding affinities (Ki values) are not
publicly available in the reviewed literature. However, such studies are typically conducted
using radioligand binding assays.

General Methodology for Radioligand Binding Assay:
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A standard radioligand binding assay to determine the Ki values for a test compound like ST-

836 hydrochloride would generally involve the following steps:

Membrane Preparation: Membranes are prepared from cells expressing the human
dopamine D2 or D3 receptor.

Radioligand Incubation: The cell membranes are incubated with a specific radioligand (e.g.,
[3H]-spiperone for D2/D3 receptors) at a constant concentration.

Competitive Binding: Increasing concentrations of the unlabeled test compound (ST-836
hydrochloride) are added to the incubation mixture to compete with the radioligand for
binding to the receptors.

Separation and Scintillation Counting: After reaching equilibrium, the bound and free
radioligand are separated by rapid filtration. The amount of radioactivity bound to the
membranes is then quantified using a scintillation counter.

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value
(the concentration of the test compound that inhibits 50% of the specific binding of the
radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff
equation, which also takes into account the concentration and affinity of the radioligand.

Signaling Pathway

As a dopamine D2 and D3 receptor agonist, ST-836 hydrochloride is expected to modulate

downstream signaling pathways associated with these G protein-coupled receptors (GPCRS).

Both D2 and D3 receptors are members of the D2-like family, which couple to Gi/o proteins.
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Caption: Agonist binding to D2/D3 receptors activates Gi/o, inhibiting adenylyl cyclase and
reducing CAMP levels.

Experimental Workflow

The preclinical evaluation of a novel compound like ST-836 hydrochloride for Parkinson's
disease would typically follow a structured workflow, progressing from in vitro characterization
to in vivo efficacy and safety studies.
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Caption: A typical preclinical workflow for a Parkinson's disease drug candidate.

Discussion and Future Directions

The available data indicates that ST-836 hydrochloride is a potent dopamine D3 receptor
agonist with a notable selectivity over the D2 receptor. This pharmacological profile is of
interest for the treatment of Parkinson's disease, as D3 receptor agonism is thought to
contribute to the therapeutic effects on motor symptoms.

The development of ST-836 hydrochloride is in the preclinical stage. Further research will be
necessary to fully characterize its pharmacological properties and to assess its therapeutic
potential. Key future research directions would include:

« In vivo efficacy studies: Evaluation of ST-836 hydrochloride in established animal models of
Parkinson's disease to assess its impact on motor and non-motor symptoms.

» Pharmacokinetic profiling: Determination of the absorption, distribution, metabolism, and
excretion (ADME) properties of the compound to establish its drug-like characteristics.

o Safety and toxicology studies: Comprehensive evaluation of the safety profile of ST-836
hydrochloride in preclinical models.

o Mechanism of action studies: Further elucidation of the downstream signaling effects of ST-
836 hydrochloride to better understand its molecular mechanism of action.

The successful completion of these studies will be crucial in determining the potential of ST-
836 hydrochloride to advance into clinical development for the treatment of Parkinson's
disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. ST-836 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
e 2. ST-836 hydrochloride | 1415564-68-9 [amp.chemicalbook.com]

 To cite this document: BenchChem. [ST-836 Hydrochloride: A Preclinical Overview for
Neurodegenerative Disease Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139235#st-836-hydrochloride-preclinical-research-
findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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